molecular formula C11H22Si B14480413 (Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane CAS No. 67957-94-2

(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane

Cat. No.: B14480413
CAS No.: 67957-94-2
M. Wt: 182.38 g/mol
InChI Key: LWRPXYDSPPQAGY-UHFFFAOYSA-N
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Description

(Bicyclo[510]octan-8-yl)(trimethyl)silane is an organosilicon compound characterized by a bicyclic structure fused with a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane typically involves the reaction of bicyclo[5.1.0]octane with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the trimethylsilyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halides, alkoxides

Major Products Formed

    Oxidation: Silanol derivatives

    Reduction: Silane derivatives

    Substitution: Various substituted silanes

Scientific Research Applications

(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Materials Science: Employed in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.

    Biology and Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism by which (Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane exerts its effects involves interactions with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the bicyclic structure can provide rigidity and stability to the compound, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.

    Bicyclo[4.2.0]octane: A bicyclic compound with a different fusion pattern.

    Bicyclo[3.3.0]octane: A highly strained bicyclic compound with unique properties.

Uniqueness

(Bicyclo[5.1.0]octan-8-yl)(trimethyl)silane is unique due to its specific bicyclic structure fused with a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

67957-94-2

Molecular Formula

C11H22Si

Molecular Weight

182.38 g/mol

IUPAC Name

8-bicyclo[5.1.0]octanyl(trimethyl)silane

InChI

InChI=1S/C11H22Si/c1-12(2,3)11-9-7-5-4-6-8-10(9)11/h9-11H,4-8H2,1-3H3

InChI Key

LWRPXYDSPPQAGY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1C2C1CCCCC2

Origin of Product

United States

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